
m-Fluoro Prasugrel-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Prasugrel, a thienopyridine class antiplatelet agent. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Métodos De Preparación
The synthesis of m-Fluoro Prasugrel-d4 Hydrochloride involves multiple steps, starting from the appropriate fluorinated and deuterated precursors. The synthetic route typically includes:
Formation of the thienopyridine core: This involves cyclization reactions under controlled conditions.
Introduction of the fluorine atom: This step is achieved through electrophilic fluorination.
Deuterium labeling: Deuterium atoms are introduced using deuterated reagents.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt
Análisis De Reacciones Químicas
m-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions using reagents like sodium methoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Aplicaciones Científicas De Investigación
m-Fluoro Prasugrel-d4 Hydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic studies: It helps in understanding the metabolic pathways and the formation of metabolites.
Analytical chemistry: The compound is used as an internal standard in mass spectrometry.
Drug development: It aids in the development of new antiplatelet agents by providing insights into the mechanism of action and efficacy .
Mecanismo De Acción
m-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires metabolic activation. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This action prevents thrombus formation and is crucial in the management of acute coronary syndromes .
Comparación Con Compuestos Similares
m-Fluoro Prasugrel-d4 Hydrochloride is compared with other antiplatelet agents such as:
Clopidogrel: Another thienopyridine class drug, but with a different metabolic activation pathway.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor that does not require metabolic activation.
Cangrelor: An intravenous P2Y12 inhibitor with a rapid onset and offset of action.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Propiedades
Número CAS |
1794828-80-0 |
|---|---|
Fórmula molecular |
C20H21ClFNO3S |
Peso molecular |
413.925 |
Nombre IUPAC |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
Clave InChI |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Sinónimos |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


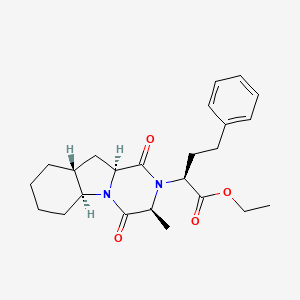
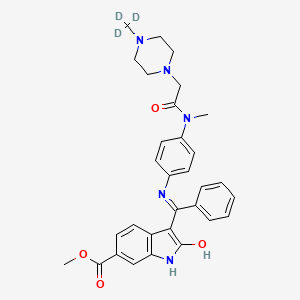
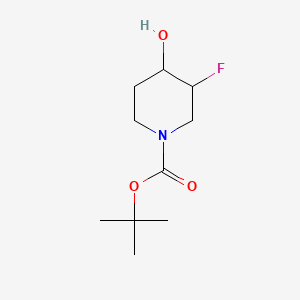
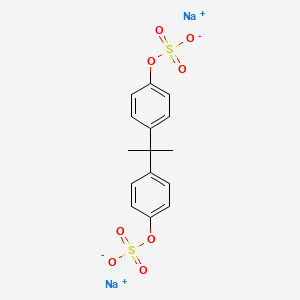
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
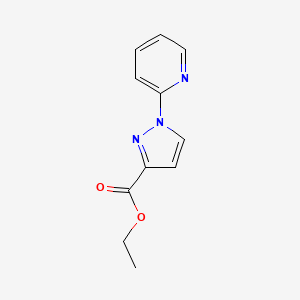
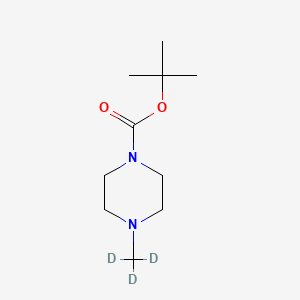
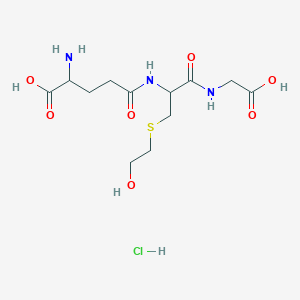
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
